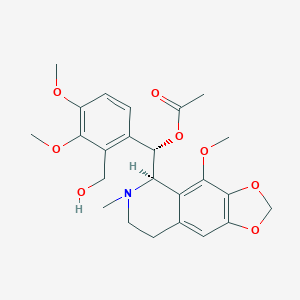

(+)-Papaveroxinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

[(S)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO8/c1-13(27)33-22(15-6-7-17(28-3)21(29-4)16(15)11-26)20-19-14(8-9-25(20)2)10-18-23(24(19)30-5)32-12-31-18/h6-7,10,20,22,26H,8-9,11-12H2,1-5H3/t20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKQBLXEZPDNY-IRLDBZIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Characterization

Isolation and Identification from Papaver Species

The isolation of (-)-Papaveroxinoline is typically achieved through standard phytochemical extraction and separation techniques. The general process involves extracting the plant material (usually dried and powdered capsules, stems, and leaves) with a solvent such as methanol. The resulting crude extract is then subjected to acid-base partitioning to separate the alkaloids from other plant constituents. Further purification is accomplished using chromatographic methods, such as column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to isolate the individual alkaloid compounds acs.org.

Occurrence in Papaver pseudo-orientale

Papaver pseudo-orientale is a key natural source of (-)-Papaveroxinoline. Research on Turkish specimens of P. pseudo-orientale has identified (-)-Papaveroxinoline as one of the minor alkaloids present acs.org. It co-occurs with a complex mixture of other alkaloids. In one study of P. pseudo-orientale collected in northeastern Turkey, the major alkaloids were identified as (+)-salutaridine and (-)-papaveroxine. The minor alkaloids included (-)-papaveroxinoline, (-)-narcotinehemiacetal, (-)-narcotinediol, (-)-thebaine, and (+)-norsalutaridine acs.org. The presence of these specific compounds helps to define the chemical profile, or chemotype, of this particular plant population.

Presence in Other Papaver Species and their Chemotypes

While (-)-Papaveroxinoline has been specifically isolated from P. pseudo-orientale, the broader class of secoberbine alkaloids is found in several other Papaver species, including Papaver armeniacum and Papaver fugax researchgate.net. The alkaloid profile of any given Papaver plant can vary significantly depending on the species, geographical origin, and specific chemotype iupac.org. A chemotype is a chemically distinct entity within a plant species that produces a different mixture of secondary metabolites. For instance, within the section Oxytona, which includes P. pseudo-orientale, different species and even different populations of the same species are characterized by their dominant alkaloids, such as isothebaine (B191619), oripavine, or thebaine iupac.org. The presence of minor alkaloids like (-)-Papaveroxinoline contributes to the unique chemical fingerprint of a specific chemotype.

Quantitative and Qualitative Analysis of (-)-Papaveroxinoline in Plant Extracts

The analysis of (-)-Papaveroxinoline in plant extracts involves both qualitative and quantitative methods to determine its presence, structure, and concentration.

Qualitative Analysis: This type of analysis confirms the identity of the compound. It begins with preliminary tests that can suggest the presence of alkaloids. Modern spectroscopic techniques are then used for definitive structural elucidation reagent.co.ukncert.nic.in. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector can provide initial identification based on retention time and UV-Vis spectral data istanbul.edu.tr. For unambiguous identification, Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule researchgate.net.

Quantitative Analysis: This analysis measures the amount of a specific compound in a sample ebsco.com. Techniques like HPLC and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS), are standard methods for quantifying alkaloids americanpharmaceuticalreview.comscispace.com. By using a pure standard of the compound of interest, a calibration curve can be created to determine the exact concentration of (-)-Papaveroxinoline in a given plant extract. While specific quantitative data for (-)-Papaveroxinoline is not widely published, its concentration is considered minor relative to other alkaloids in P. pseudo-orientale acs.org.

Chemodiversity and Alkaloid Profiles in Natural Sources

The genus Papaver is renowned for its remarkable chemodiversity, producing over 170 different alkaloids nih.gov. These compounds are primarily benzylisoquinoline alkaloids (BIAs), which are synthesized from the amino acid tyrosine jneuropsychiatry.orgjneuropsychiatry.org. The alkaloid profile varies dramatically between different Papaver sections and species.

For example, Papaver somniferum is known for its morphinan (B1239233) alkaloids like morphine and codeine, whereas species in the Oxytona section (including P. orientale and P. pseudo-orientale) are often rich in other types of alkaloids like oripavine and isothebaine iupac.orgwikipedia.org. The co-occurrence of various alkaloid types, such as the secoberbine (-)-Papaveroxinoline alongside promorphinans like salutaridine, provides valuable insights into the biosynthetic pathways within the plant researchgate.net. This diversity is a result of genetic variations, leading to different enzymatic pathways and the creation of distinct chemotypes iupac.org.

Biosynthetic Pathways and Molecular Regulation

Proposed Biosynthetic Route to (+)-Papaveroxinoline

The formation of this compound is hypothesized to be a branch of the noscapine (B1679977) biosynthetic pathway. This is supported by metabolomic data showing its presence specifically in high-noscapine poppy chemotypes, suggesting a shared metabolic origin. scispace.com The pathway begins with the central intermediate (S)-reticuline, which is the precursor to a vast array of benzylisoquinoline alkaloids (BIAs). nih.govnih.gov

The primary precursor for the entire noscapinoid family is (S)-reticuline. nih.govnih.gov The pathway proceeds through a series of intermediates to produce (−)-α-Narcotine (more commonly known as noscapine). Given the structural similarities and co-occurrence, it is proposed that this compound is synthesized via the modification of a late-stage intermediate in the noscapine pathway, such as narcotoline (B1219713), or from noscapine itself. scispace.com

The chemical structure of this compound (C₂₄H₂₉NO₈) reveals additional hydroxyl and acetyl groups compared to noscapine (C₂₂H₂₃NO₇). scispace.comnaturalproducts.net This suggests that the conversion involves enzymatic hydroxylation and subsequent acetylation reactions on a noscapine-type backbone.

The biosynthetic journey from (S)-reticuline to the noscapinoid scaffold involves several key metabolic intermediates. wikipedia.orgnih.govnih.gov These compounds represent the sequential steps of molecular modification leading to the complex final structures. The established intermediates of the noscapine pathway are considered foundational to the formation of this compound. researchgate.netresearchgate.net

Key steps include the conversion of (S)-reticuline to (S)-scoulerine, which then undergoes methylation to yield (S)-tetrahydrocolumbamine. nih.gov Subsequent reactions catalyzed by a methylenedioxy bridge-forming enzyme produce (S)-canadine, which is then N-methylated to form N-methylcanadine. researchgate.netnih.gov A critical hydroxylation step at the C1 position of N-methylcanadine is a committed step towards the noscapine skeleton. researchgate.net This leads to the formation of a secoberbine intermediate, which is a precursor to both narcotoline and noscapine. researchgate.net this compound is likely formed from one of these final intermediates.

Table 1: Key Metabolites in the Proposed Biosynthetic Route to this compound This table outlines the sequential intermediates starting from the central precursor, (S)-Reticuline, leading towards the noscapinoid family.

| Metabolite | Chemical Formula | Role in Pathway |

|---|---|---|

| (S)-Reticuline | C₁₉H₂₃NO₄ | Central precursor for numerous BIAs, including the noscapine branch. nih.govnih.gov |

| (S)-Scoulerine | C₁₉H₂₁NO₄ | First protoberberine intermediate formed from (S)-reticuline. researchgate.net |

| (S)-Canadine | C₂₀H₂₁NO₄ | Formed from (S)-scoulerine via methylation and methylenedioxy bridge formation. researchgate.net |

| (S)-N-Methylcanadine | C₂₁H₂₄NO₄⁺ | Product of N-methylation of (S)-canadine. researchgate.netresearchgate.net |

| 1-Hydroxy-N-methylcanadine | C₂₁H₂₄NO₅⁺ | Result of regiospecific hydroxylation, a key committed step. researchgate.net |

| Narcotoline | C₂₁H₂₁NO₇ | A demethylated analogue of noscapine, co-accumulates with papaveroxinoline. scispace.com |

| (−)-α-Narcotine (Noscapine) | C₂₂H₂₃NO₇ | Major end-product of the pathway; a potential direct precursor to be modified. scispace.com |

| This compound | C₂₄H₂₉NO₈ | Putative final product, formed by hydroxylation and acetylation of a noscapinoid intermediate. scispace.comnaturalproducts.net |

Precursor Identification (e.g., Conversion from (−)-α-Narcotine)

Enzymatic Machinery of this compound Biosynthesis

The synthesis of complex alkaloids like this compound is orchestrated by a series of specialized enzymes. nih.govcreative-enzymes.com While the specific enzymes for the final conversion steps to this compound have not been fully characterized, the enzymatic machinery of the closely related noscapine pathway provides a clear blueprint. researchgate.netresearchgate.net This machinery primarily includes O-methyltransferases, cytochrome P450 hydroxylases, and likely an acetyltransferase for the final step. nih.govresearchgate.netmdpi.com

The conversion of early intermediates in the pathway relies heavily on two major classes of enzymes: O-methyltransferases (OMTs) and hydroxylases.

O-methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid substrate. nih.govnewswise.com In the noscapine pathway, three specific OMTs (SOMT1, SOMT2, and SOMT3) have been identified. researchgate.netnih.gov SOMT2 and SOMT3 specifically catalyze the 9-O-methylation of (S)-scoulerine, while SOMT1 shows broader substrate flexibility and is also implicated in papaverine (B1678415) biosynthesis. researchgate.netnih.gov

Hydroxylases: These enzymes, particularly those from the cytochrome P450 family, are crucial for introducing hydroxyl groups at specific positions, a key step for creating functional diversity and enabling subsequent reactions. mdpi.comwikipedia.orgnih.gov In the noscapine pathway, CYP82Y1 has been functionally identified as N-methylcanadine 1-hydroxylase, which performs a critical and irreversible step leading to the secoberbine skeleton. researchgate.net The noscapine gene cluster contains several other putative P450 enzymes, which are likely responsible for other oxidative modifications. scispace.com The formation of this compound from a noscapine-type precursor would necessitate at least one additional hydroxylation reaction.

Table 2: Characterized Enzymes in the Related Noscapine Pathway This table details the enzymes known to be involved in the biosynthesis of noscapine, which are foundational for the proposed synthesis of this compound.

| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Function |

|---|---|---|---|

| O-Methyltransferase | SOMT1, SOMT2, SOMT3 | (S)-Scoulerine | Catalyze regiospecific O-methylation of the protoberberine backbone. researchgate.netnih.gov |

| Cytochrome P450 Hydroxylase | CYP719A21 | (S)-Tetrahydrocolumbamine | Functions as canadine (B1168894) synthase, forming the methylenedioxy bridge. researchgate.net |

| N-Methyltransferase | TNMT | (S)-Canadine | Catalyzes the N-methylation to form (S)-N-methylcanadine. researchgate.net |

| Cytochrome P450 Hydroxylase | CYP82Y1 | (S)-N-Methylcanadine | Catalyzes the 1-hydroxylation of N-methylcanadine, a committed step. researchgate.net |

The identification of genes involved in alkaloid biosynthesis is achieved through a functional genomics approach, which integrates large-scale data from transcriptomics and metabolomics. ebi.ac.uknih.govcancerresearchhorizons.com By comparing poppy cultivars with different alkaloid profiles (e.g., high-noscapine vs. no-noscapine), researchers can identify candidate genes whose expression levels correlate strongly with the accumulation of specific alkaloids. scispace.comnih.gov This was the strategy used to identify the SOMT enzymes and the entire 10-gene cluster for noscapine biosynthesis. scispace.comnih.gov

Once candidate genes are identified, their function must be validated through biochemical assays. unipd.itdiva-portal.org This typically involves:

Heterologous Expression: The candidate gene is cloned and expressed in a host system like E. coli or insect cells to produce the recombinant enzyme. nih.govnih.gov

Enzyme Activity Assays: The purified recombinant enzyme is incubated with hypothesized substrates, and the reaction products are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm its catalytic activity and specificity. researchgate.netnih.gov

In Planta Validation: The role of the gene within the plant is confirmed using techniques like virus-induced gene silencing (VIGS). nih.gov Suppressing the expression of a specific gene (e.g., SOMT1 or CYP82Y1) and observing a corresponding decrease in the target alkaloid (e.g., noscapine) provides strong evidence of its function in the biosynthetic pathway. nih.govresearchgate.net

Table 3: Summary of Functional Genomics and Validation Techniques This table summarizes the modern experimental approaches used to identify and confirm the function of biosynthetic genes.

| Technique | Purpose | Description |

|---|---|---|

| Comparative Transcriptomics | Gene Discovery | Compares RNA transcripts from different plant chemotypes to find genes whose expression correlates with the production of a specific metabolite. researchgate.netmdpi.com |

| Metabolite Profiling | Metabolite Identification | Uses LC-MS/MS to identify and quantify the full spectrum of alkaloids and intermediates present in plant tissues. scispace.commdpi.com |

| Heterologous Protein Expression | Enzyme Production | Produces large quantities of a single enzyme in a controlled, non-native host for biochemical characterization. nih.gov |

| Virus-Induced Gene Silencing (VIGS) | In Planta Gene Function | Reduces the expression of a target gene within the living plant to observe the effect on the metabolic profile, confirming the enzyme's physiological role. researchgate.net |

Characterization of Key Biosynthetic Enzymes (e.g., O-methyltransferases, hydroxylases)

Genetic and Transcriptomic Control of Alkaloid Production

The biosynthesis of benzylisoquinoline alkaloids in Papaver species is under tight genetic and transcriptomic regulation to control the production of these metabolically expensive compounds. nih.gov This regulation occurs at multiple levels, from the organization of genes on the chromosome to the complex network of transcription factors that control their expression.

A key feature of this regulation is the clustering of biosynthetic genes. The discovery of a 10-gene cluster responsible for converting (S)-reticuline to noscapine demonstrates a sophisticated mechanism for co-regulation. scispace.com By physically linking these genes, the plant can efficiently coordinate their transcription, ensuring all necessary enzymes are produced together.

The expression of these gene clusters and other BIA pathways is controlled by various families of transcription factors (TFs), including the WRKY and APETALA2/ethylene responsive factor (AP2/ERF) families. mdpi.comnih.gov These TFs can act as master switches, activating or repressing entire branches of the metabolic network. Their activity can be influenced by developmental cues and environmental stimuli, such as wounding or elicitor treatment with methyl jasmonate (MeJA). researchgate.netmdpi.com Studies have shown that such stimuli can dramatically alter the alkaloid profile, for example, by upregulating the production of morphine while simultaneously suppressing the noscapine and sanguinarine (B192314) branches, suggesting a re-allocation of metabolic resources in response to stress. mdpi.com This complex regulatory network allows the plant to dynamically control the production of specific alkaloids like this compound in response to its physiological and environmental needs.

Identification of Gene Clusters Involved in Phthalideisoquinoline Alkaloid Biosynthesis

A significant breakthrough in understanding phthalideisoquinoline alkaloid synthesis was the discovery of a biosynthetic gene cluster (BGC) for noscapine in opium poppy (Papaver somniferum). ukri.orgresearchgate.net Gene clusters are stretches of DNA containing multiple genes that encode enzymes for a specific metabolic pathway, allowing for their co-regulation. This discovery has provided a model for the synthesis of related compounds like this compound.

The noscapine BGC is one of the most complex plant gene clusters identified to date, comprising 10 genes that encode five distinct enzyme classes. ukri.orgresearchgate.netnih.gov These genes are located in close proximity on the poppy genome, ensuring their coordinated expression. researchgate.net The pathway begins with the BIA intermediate (S)-reticuline, which is converted through a series of steps into noscapine. researchgate.net this compound is considered a putative intermediate or a closely related compound within this pathway. scispace.com

The discovery of this gene cluster was a pivotal moment, as it provided the genetic blueprint for the entire pathway, moving from a previously unknown series of steps to a well-defined enzymatic sequence. ukri.org This cluster includes genes for cytochrome P450s (CYPs), O-methyltransferases (OMTs), carboxylesterases (CXEs), and short-chain dehydrogenases/reductases (SDRs), which collaboratively synthesize the final product. nih.gov The STORR gene fusion, crucial for the epimerization of (S)- to (R)-reticuline in morphine biosynthesis, is also located within a larger BIA gene cluster in opium poppy that includes the noscapine cluster. nih.gov

| Enzyme Type | Function in Noscapine/Phthalideisoquinoline Pathway | Reference |

| Berberine (B55584) bridge enzyme (BBE) | Converts (S)-reticuline to (S)-scoulerine, an early step in the pathway. | mdpi.com |

| Cytochromes P450 (e.g., CYP82X1, CYP82X2, CYP82Y1) | Catalyze various hydroxylation and ring-formation reactions to build the alkaloid scaffold. | nih.gov |

| O-Methyltransferases (OMTs) | Add methyl groups to hydroxyl moieties, altering solubility and reactivity. | researchgate.net |

| N-Methyltransferases (e.g., TNMT) | Adds a methyl group to a nitrogen atom, a key step in forming N-methylcanadine. | google.com |

| Carboxylesterases (CXEs) | Involved in the later steps of the pathway, modifying the molecule's structure. | nih.govgoogle.com |

| Short-chain Dehydrogenases/Reductases (SDRs) | Perform reduction reactions, critical for achieving the final chemical structure. | nih.govgoogle.com |

Transcriptomic Analysis and Gene Expression Profiling

Transcriptomic analysis has been indispensable in dissecting the molecular regulation of phthalideisoquinoline alkaloid biosynthesis. By comparing the transcriptomes of high-noscapine-producing poppy varieties with those that produce little to none, researchers identified the 10 genes of the noscapine cluster, which were found to be exclusively and highly expressed in the high-producing variety. researchgate.net This coordinate expression is a hallmark of a functional gene cluster.

Further functional validation was achieved using virus-induced gene silencing (VIGS). By systematically silencing each of the 10 candidate genes in the poppy plant, researchers could observe the resulting changes in the metabolite profile. researchgate.net Silencing a specific gene led to the accumulation of its substrate—the intermediate compound it was supposed to modify. This technique not only confirmed the function of each gene but also allowed for the precise mapping of the biosynthetic pathway. researchgate.net

Gene expression profiling has also revealed how the pathway is regulated in response to external stimuli. Studies on opium poppy cell cultures treated with elicitors (stress-signaling molecules) or subjected to wounding have shown coordinated changes in the expression of BIA pathway genes. mdpi.comoup.com For instance, wounding and methyl jasmonate treatment were found to up-regulate genes in the (S)-reticuline and papaverine pathways while suppressing the noscapine pathway, indicating a complex regulatory network that allocates resources based on the plant's needs. mdpi.com These transcriptomic approaches provide a dynamic view of how gene expression is modulated to control the production of specific alkaloids. frontiersin.orgfrontiersin.org

Biotechnological Approaches for Biosynthesis and Production

The low abundance of many valuable plant-derived alkaloids has driven the development of biotechnological strategies to enhance their production. nih.govresearchgate.net These methods offer the potential for a stable, scalable, and controlled supply chain, independent of agricultural variables. uni-muenchen.de

Application of Plant Cell and Tissue Culture Systems for Alkaloid Accumulation

Plant cell, tissue, and organ cultures are established platforms for producing secondary metabolites. mdpi.comnih.gov These systems involve growing plant cells or tissues in a sterile, controlled environment on a nutrient medium. wikipedia.org For Papaver species, cell suspension cultures have been used to produce and study a range of benzylisoquinoline alkaloids. oup.comuni-muenchen.de

However, the production of complex alkaloids in undifferentiated cell cultures can be challenging. Often, a degree of cellular differentiation is required for the full biosynthetic pathway to be active. fao.org For example, some studies have shown that morphogenetic differentiation, such as the formation of root or shoot structures, is necessary to achieve significant accumulation of morphinan (B1239233) alkaloids in poppy cultures. fao.org

To boost yields in culture systems, various strategies are employed:

Elicitation: The addition of elicitors, such as methyl jasmonate or salicylic (B10762653) acid, to the culture medium can trigger plant defense responses and stimulate the production of secondary metabolites. mdpi.commdpi.com

Media Optimization: Fine-tuning the nutrient composition and plant hormones in the culture medium can significantly impact cell growth and alkaloid accumulation. nih.gov

Immobilization: Encapsulating cells in a matrix can improve stability and productivity, sometimes mimicking a more natural cellular environment.

These techniques provide a powerful toolkit for optimizing the production of target alkaloids like this compound, although challenges in maintaining high-yielding, stable cell lines remain. nih.gov

Strategies for Metabolic Engineering of Biosynthetic Pathways

Metabolic engineering offers a powerful alternative to traditional extraction or plant cell culture by transferring the genetic machinery for alkaloid production into a microbial host. nih.govresearchgate.net This approach leverages the rapid growth and scalability of microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (E. coli) to create cellular bio-factories.

The elucidation of the noscapine gene cluster was a landmark achievement that enabled the complete reconstitution of a complex plant medicinal pathway in a microbe. nih.gov Researchers successfully engineered yeast by introducing the 14 plant genes necessary to convert the early BIA precursor, norlaudanosoline, all the way to noscapine. nih.gov This engineered yeast strain was able to produce not only noscapine but also various pathway intermediates, including narcotoline and papaveroxine, which are structurally related to this compound. nih.gov

The key advantages of this synthetic biology approach include:

Complete Control: The entire pathway is contained within a simple, well-understood organism, allowing for precise optimization of enzyme expression and metabolic flux.

Production of Intermediates: The system can be designed to accumulate specific pathway intermediates that are difficult to isolate from the plant, which is valuable for research and for synthesizing novel derivatives. nih.gov

Novel Compound Synthesis: Engineered microbial systems can be used to create "noscapinoids," or novel analogues of noscapine, by introducing enzymes from other organisms or by feeding the culture with modified precursor molecules. google.com

These strategies represent the frontier of natural product synthesis, providing a sustainable and versatile platform for producing high-value alkaloids like this compound and its derivatives. nih.govresearchgate.net

Chemical Synthesis and Analog Development

De Novo Synthetic Strategies for (+)-Papaveroxinoline

De novo synthesis, the construction of complex molecules from simple, commercially available starting materials, represents a formidable challenge for intricate structures like this compound. google.com This approach allows for the creation of the target molecule without reliance on natural sources.

A comprehensive review of the scientific literature indicates that a complete de novo total synthesis of this compound has not yet been reported. The development of such a synthesis would require precise control over the stereochemistry at its chiral centers. Stereoselective synthesis aims to preferentially form one stereoisomer over others. pnas.org An enantioselective approach, a subset of stereoselective synthesis, would be crucial to produce the specific (+) enantiomer of papaveroxinoline. This often involves the use of chiral catalysts or auxiliaries to guide the formation of the desired enantiomer. pnas.org While general strategies for the stereoselective synthesis of related secoberbine alkaloids have been explored, a specific application to this compound from simple precursors is not documented. wikipedia.org

A hypothetical retrosynthetic analysis of this compound would involve disconnecting the molecule at key bonds to identify simpler precursor molecules. This process is repeated until readily available starting materials are reached. molaid.com

A plausible retrosynthetic strategy for this compound would likely involve the disconnection of the C-C bond between the isoquinoline (B145761) and the substituted toluene (B28343) moieties. This would lead to two key fragments: a substituted isoquinoline derivative and a functionalized toluene derivative. The synthesis would then focus on the stereoselective construction of each fragment and their subsequent coupling. Key transformations would likely include reactions to form the tetrahydroisoquinoline core, functionalization of the aromatic rings, and a stereocontrolled coupling reaction to join the two main fragments. However, without a published de novo synthesis, this remains a theoretical exercise.

Stereoselective and Enantioselective Total Synthesis Approaches

Semisynthesis from Natural Precursors

Semisynthesis, the chemical modification of a naturally occurring compound to produce a desired target molecule, is a common and often more efficient approach for accessing complex natural products. This is particularly true when a closely related and abundant natural precursor is available.

The primary reported method for the synthesis of this compound is a semisynthetic route starting from the phthalideisoquinoline alkaloid (−)-α-narcotine. baranlab.org This conversion was detailed by Rozwadowska and Banaszynski in a 1991 publication in Liebigs Annalen der Chemie. baranlab.org The process involves the transformation of (−)-α-narcotine, which is readily available from opium, into the secoberbine structure of this compound. baranlab.orghathitrust.org This conversion represents a significant chemical transformation, involving the cleavage of the lactone ring in (−)-α-narcotine and subsequent rearrangement to form the open-ring structure of this compound.

In any synthetic process, the optimization of reaction conditions to maximize yield and purity is crucial for practical application. naturalproducts.net While the specific details of the optimization for the conversion of (−)-α-narcotine to this compound are contained within the primary literature, general principles of chemical process optimization would apply. baranlab.org These include adjusting reaction temperature, solvent, concentration of reagents, and reaction time. Purification of the final product would likely involve chromatographic techniques to separate this compound from any remaining starting material, byproducts, or other related alkaloids that may be formed during the reaction. The goal is to achieve a high yield of the desired product with a purity level suitable for its intended application.

Chemical Conversions of Related Alkaloids (e.g., from (−)-α-Narcotine)

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues of a natural product are often undertaken to explore its structure-activity relationships, with the aim of developing new compounds with improved or novel properties. google.com This can involve modifying various functional groups or the core scaffold of the molecule.

Currently, there is limited information in the public domain regarding the systematic rational design and synthesis of a series of this compound analogues. While a derivative, this compound acetate (B1210297), is known, suggesting that modifications to the hydroxyl group are possible, a broader exploration of its analogue landscape is not extensively documented in peer-reviewed literature. The development of such analogues would be a valuable area for future research to understand the chemical features of (+-papaveroxinoline that are essential for its biological activity.

Data Tables

Table 1: Hypothetical Retrosynthetic Analysis of this compound

| Precursor | Key Disconnection | Corresponding Forward Reaction |

| Substituted Tetrahydroisoquinoline & Functionalized Toluene | C-C bond between isoquinoline and toluene moieties | Cross-coupling reaction (e.g., Suzuki, Heck) |

| Simpler aromatic and aliphatic precursors | C-N and C-C bonds of the isoquinoline ring | Pictet-Spengler reaction, Bischler-Napieralski reaction |

This table represents a theoretical approach as no de novo synthesis has been published.

Table 2: Semisynthesis of this compound

| Starting Material | Target Compound | Key Transformation | Reference |

| (−)-α-Narcotine | This compound | Lactone ring cleavage and rearrangement | baranlab.org |

Scaffold Modification and Derivatization Strategies

Modification of the this compound scaffold, a member of the pavine (B1216701) class of benzylisoquinoline alkaloids (BIAs), leverages both semi-synthetic and enzymatic approaches. These strategies are employed to introduce functional group diversity, which is essential for structure-activity relationship (SAR) studies and the generation of new chemical entities.

A key synthetic route to this compound involves the chemical transformation of a related, more abundant natural product. The phthalideisoquinoline alkaloid (-)-α-narcotine can be converted into this compound. lookchem.com This process is a significant example of scaffold modification, proceeding through a two-step reaction sequence. The initial step involves the reduction of (-)-α-narcotine to yield the intermediate diol, (-)-α-narcotinediol. lookchem.com This is followed by a selective monoacetylation of the diol to produce this compound. lookchem.com

Enzymatic modification represents a primary mechanism for the derivatization of BIAs in nature. The biosynthesis of these alkaloids involves numerous enzymes that perform functional group modifications, including methylation and acetylation. oup.comoup.com N-methyltransferases (NMTs) and O-methyltransferases (OMTs) are particularly important in creating the vast structural diversity seen in this family of compounds. Research has identified specific enzymes, such as pavine N-methyltransferase (PavNMT), that are involved in the N-methylation of the pavine alkaloid skeleton. acs.org Furthermore, the substrate promiscuity of some BIA enzymes is a key tool for derivatization; for instance, coclaurine (B195748) N-methyltransferase (CNMT) has been shown to accept a variety of substrates, including pavine alkaloids, providing a biocatalytic route to modified structures. oup.comoup.com

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Semi-Synthesis from Natural Precursors | Chemical conversion of an abundant natural alkaloid into the target compound. | Conversion of (-)-α-narcotine to this compound via reduction and selective acetylation. | lookchem.com |

| Enzymatic N-Methylation | Introduction of a methyl group onto the nitrogen atom of the pavine core, catalyzed by specific enzymes. | Action of pavine N-methyltransferase (PavNMT) on the pavine scaffold. | acs.orgfrontiersin.org |

| Enzymatic Derivatization (Promiscuous) | Use of enzymes with broad substrate specificity to modify the pavine scaffold. | Methylation of pavine alkaloids by coclaurine N-methyltransferase (CNMT). | oup.comoup.com |

Development of Novel Synthetic Methodologies for Analogues

One of the most promising novel methodologies is the use of synthetic biology platforms. frontiersin.org By engineering microbial hosts such as Saccharomyces cerevisiae (yeast) to express a suite of BIA biosynthetic enzymes, it is possible to create cellular factories for alkaloid production. frontiersin.org This approach allows for the combination of enzymes from different plant sources to generate unnatural alkaloid derivatives. The inherent promiscuity of many BIA enzymes can be exploited within these microbial systems to produce novel analogues of the pavine scaffold. oup.com

In the realm of traditional organic synthesis, modern techniques are being developed to construct the complex, bridged dibenzo[b,f]azecine core of pavine alkaloids. While many syntheses exist for this class, new methods continue to emerge. For example, the total synthesis of the related pavine alkaloid (±)-neocaryachine was successfully achieved using a radical cyclization to form the characteristic pavine skeleton. nih.gov Such advanced cyclization strategies provide a blueprint for the de novo synthesis of diverse papaveroxinoline analogues with various substitution patterns.

Furthermore, computational and medicinal chemistry strategies like scaffold hopping are being used to design novel analogues of natural products. unipa.itcresset-group.com This approach involves replacing the central molecular core (the scaffold) of a known active molecule with a bioisosteric equivalent that maintains similar three-dimensional positioning of key functional groups. cresset-group.com Although specific applications to this compound are not yet widely documented, this strategy represents a powerful, modern tool for the rational design of new series of analogues with potentially improved properties.

| Methodology | Description | Potential Application to this compound Analogues | Reference |

|---|---|---|---|

| Synthetic Biology | Use of engineered microbial hosts (e.g., yeast) expressing biosynthetic enzymes to produce alkaloids. | Creation of novel derivatives by introducing a variety of methyltransferases, hydroxylases, and other modifying enzymes to act on the pavine scaffold. | frontiersin.org |

| Modern Cyclization Techniques | Development of advanced chemical reactions to construct the core alkaloid skeleton. | Application of methods like radical cyclization to build the pavine core, allowing for the synthesis of analogues with diverse aromatic substitutions. | nih.gov |

| Computational Scaffold Hopping | Replacing the core molecular framework with a bioisosteric scaffold to design new chemical series. | Designing analogues where the pavine heterocyclic system is replaced by other ring systems while maintaining key pharmacophoric features. | unipa.itcresset-group.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR/QSAR Analysis

To decipher the complex relationship between the structure of phthalideisoquinoline alkaloids and their biological effects, researchers employ a combination of laboratory-based and computational techniques.

In vitro bioassays are fundamental tools for quantifying the biological activity of compounds like (+)-Papaveroxinoline. nih.govresearchgate.net These laboratory-based tests use biological systems, such as isolated cells or enzymes, to measure a compound's effect. nih.gov For anticancer research, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which assesses a compound's ability to inhibit cell proliferation (cytotoxicity). cdnsciencepub.comacs.org The result is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%. acs.orgnih.gov

Other in vitro methods include tubulin binding assays, which measure the dissociation constant (Kd) to determine a compound's affinity for its target, and cell cycle analysis, which reveals how a compound interferes with cell division. cdnsciencepub.comnih.gov These assays provide the quantitative data necessary for building robust SAR and QSAR models. nih.gov

Computational chemistry provides powerful tools to predict and understand molecular interactions at an atomic level. x-mol.netmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a target protein, such as tubulin for anticancer agents. juit.ac.inlongdom.org By calculating a "docking score" or binding energy, it helps to rank potential drug candidates and elucidate key binding interactions. mdpi.comlongdom.org Docking studies on noscapine (B1679977) analogues have been crucial in understanding their interaction with the colchicine-binding site of tubulin. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the physical movements of atoms and molecules over time. This method helps to assess the stability of the predicted ligand-protein complex, ensuring that the binding is maintained. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features required for a specific biological activity. nih.gov For anticancer noscapinoids, pharmacophore models have identified critical features such as hydrogen bond acceptors, aromatic rings, hydrophobic groups, and a positively charged center as being essential for activity. juit.ac.innih.gov These models serve as a template for designing new, more potent derivatives. juit.ac.in

Application of In Vitro Bioassays for Activity Quantification

Identification of Structural Determinants for Biological Activity

SAR and computational studies on the closely related noscapinoids have identified several key structural features that are critical for their anticancer activity. Given its structural similarity, these determinants are highly relevant for understanding this compound.

The essential pharmacophoric features for the anticancer activity of noscapinoids include:

Two Hydrogen Bond Acceptors: The oxygen atoms in the lactone ring and the methoxy (B1213986) groups are crucial for forming hydrogen bonds with the target receptor. nih.gov The molecular electrostatic potential analysis confirms a negative potential near the oxygen atoms of the dimethoxy isobenzofuranone ring, which corresponds to this feature. juit.ac.innih.gov

Two Aromatic Rings: The isoquinoline (B145761) and benzofuranone ring systems provide hydrophobic surfaces that contribute to binding. nih.gov

A Positively Charged Group: The tertiary amine in the isoquinoline ring, which is protonated at physiological pH, provides a key electrostatic interaction. nih.gov

Hydrophobic Groups: Methoxy groups on both ring systems contribute to hydrophobic interactions within the binding pocket of the target protein. nih.gov

The structure of this compound contains these core features, including the phthalide (B148349) and isoquinoline rings, multiple methoxy groups, and the tertiary amine, suggesting it fits the general pharmacophore for this class of alkaloids.

Comparative SAR Analysis with Related Phthalideisoquinoline Alkaloids and Synthetic Derivatives

While no specific biological activity data for this compound is extensively published, a comparative analysis with its parent compound, noscapine, and its synthetic derivatives (noscapinoids) provides significant insight into its potential activity. monash.edupharmaffiliates.com The anticancer effects of noscapinoids are well-documented, primarily their ability to bind to tubulin and arrest cell division. researchgate.netnih.gov

Modifications to the noscapine scaffold have been shown to dramatically alter its potency. For instance, introducing a bromine atom at the 9'-position of noscapine significantly enhances its anticancer activity. cdnsciencepub.com Similarly, substitutions at the 7-position of the benzofuranone ring can lead to analogues that are up to 100 times more potent than noscapine itself. nih.gov Conjugating amino acids to the noscapine structure has also proven to be a successful strategy for increasing antiproliferative effects, with some conjugates showing IC50 values more than 15 times lower than the parent compound. acs.org

Below is a table comparing the in vitro anticancer activity of noscapine with some of its synthetic derivatives against various human cancer cell lines.

| Compound | Structural Modification | Cell Line | IC50 (µM) | Reference |

| Noscapine | Parent Compound | A549 (Lung) | 73 | acs.org |

| Noscapine | Parent Compound | MCF-7 (Breast) | ~100 | cdnsciencepub.com |

| Noscapine | Parent Compound | 4T1 (Breast) | 215.5 | acs.org |

| Derivative 5e | Biaryl group at 9'-position | MCF-7 (Breast) | 68 ± 6.0 | nih.gov |

| 7-Acetyl-noscapine | Acetyl group at 7-position | MIA PaCa-2 (Pancreatic) | 1 - 1.7 | nih.gov |

| Noscapine-Tryptophan | Tryptophan at N-position | A549 (Lung) | 32 | acs.org |

| Noscapine-Phenylalanine | Phenylalanine at N-position | 4T1 (Breast) | 11.2 | acs.org |

| Noscapine-Tryptophan | Tryptophan at N-position | 4T1 (Breast) | 16.3 | acs.org |

Establishment of In Vitro Structure-Potency Relationships

The data gathered from in vitro bioassays on a series of related compounds allows for the establishment of clear structure-potency relationships. nih.gov For phthalideisoquinoline alkaloids, the relationship between specific structural modifications and anticancer potency is evident from the comparative data.

Key relationships include:

Substitution at the 9'-Position: Introducing a bulky, electron-withdrawing group like bromine or a biaryl pharmacophore at this position on the isoquinoline ring generally increases tubulin binding affinity and cytotoxic potency. cdnsciencepub.comnih.gov

Substitution at the 7-Position: O-demethylation followed by re-alkylation or acylation at the 7-position on the benzofuranone ring is a highly effective strategy for enhancing potency. nih.gov The 7-acetyl derivative, for example, shows a dramatic increase in activity. nih.gov

Modification of the N-Methyl Group: Replacing the N-methyl group with larger substituents, particularly amino acid conjugates, can significantly improve antiproliferative activity. acs.org The aromatic side chains of amino acids like phenylalanine and tryptophan appear to form favorable interactions with the biological target, leading to much lower IC50 values. acs.org

These established relationships provide a predictive framework for designing new derivatives. Although this compound itself has not been extensively tested, its unique substitution pattern, particularly the acetate (B1210297) group, suggests that it could possess distinct biological activities when compared to noscapine, warranting further investigation to determine its specific potency and therapeutic potential.

In Vitro Mechanistic Investigations of Biological Activity

Exploration of Cellular and Molecular Targets

While it is theorized that natural products like (+)-Papaveroxinoline possess the potential to interact with multiple cellular targets, specific experimental studies to identify and characterize these targets are not extensively documented in the available scientific literature. mdpi.comnaturalproducts.net The primary molecular interactions reported for this compound are with the enzymes responsible for its metabolism.

As of the current body of scientific literature, specific studies detailing the binding affinity of this compound to any particular cellular or molecular receptors have not been reported. Therefore, no data on its ligand-receptor binding profile is available.

There is no available research indicating that this compound acts as an inhibitor or activator of specific enzymes to produce a downstream biological effect. The existing literature exclusively describes the enzymes that catalyze its formation and conversion within the noscapine (B1679977) biosynthetic pathway.

This compound is a product of a hydroxylation reaction catalyzed by a cytochrome P450 enzyme, CYP82X1, which acts on 1-hydroxy-13-O-acetyl-N-methylcanadine. Following its formation, this compound serves as a substrate for the carboxylesterase enzyme, CXE1, which hydrolyzes the acetyl group. researchgate.net This deacetylation is a critical step that leads to the formation of narcotoline (B1219713) hemiacetal, a subsequent intermediate in the pathway to noscapine. researchgate.net The enzymes directly involved in the synthesis and modification of papaveroxinoline are part of a larger 10-gene cluster responsible for noscapine production in Papaver somniferum. researchgate.netexlibrisgroup.comscispace.com

The table below summarizes the key enzymes involved in the immediate steps of the noscapine pathway surrounding this compound.

| Enzyme | Enzyme Class | Substrate | Product | Role Relative to this compound |

| CYP82X1 | Cytochrome P450 | 1-Hydroxy-13-O-acetyl-N-methylcanadine | 3-O-Acetylpapaveroxine (an isomer of Papaveroxinoline) | Catalyzes its formation |

| CXE1 | Carboxylesterase | 3-O-Acetylpapaveroxine | Narcotoline hemiacetal | Utilizes it as a substrate |

| Data derived from studies on the noscapine biosynthetic pathway. researchgate.net |

Ligand-Receptor Binding Studies (if applicable)

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

Beyond its role as a substrate for the enzyme CXE1, there is no published research detailing the interaction of this compound with other biological macromolecules like DNA or other proteins. researchgate.net Studies on DNA-protein interactions have not included this specific alkaloid. news-medical.netresearchgate.net

Despite a comprehensive search for scientific literature, no specific in vitro studies detailing the cellular uptake and subcellular localization of the chemical compound this compound were found.

Research into the cellular behavior of chemical compounds is fundamental to understanding their potential biological activities and mechanisms of action. Such investigations typically involve a variety of in vitro models and advanced analytical techniques.

Common Methodologies for Cellular Uptake and Localization Studies:

To determine how a compound enters and distributes within a cell, researchers often employ several established methods:

Fluorescence Microscopy: This is a primary technique used to visualize the location of molecules within cells. nih.gov If the compound of interest is not intrinsically fluorescent, it can be chemically modified with a fluorescent tag. springernature.com This allows for direct observation of its accumulation in different cellular compartments, such as the nucleus, mitochondria, or lysosomes, often with the aid of co-localization markers that stain specific organelles. nih.govneb.com

Cell Fractionation: This biochemical method involves breaking open cells and separating their organelles and compartments through centrifugation. nih.gov The concentration of the compound in each fraction can then be quantified using techniques like mass spectrometry, providing a quantitative measure of its distribution. frontiersin.org

Radiolabeling: A highly sensitive method where the compound is synthesized with a radioactive isotope. The uptake and distribution of the radiolabeled compound in cultured cells can then be measured using scintillation counting or autoradiography. nih.gov

Mass Spectrometry Imaging: Techniques like secondary ion mass spectrometry (SIMS) and desorption electrospray ionization mass spectrometry (DESI-MSI) can map the distribution of unlabeled small molecules within cells and tissues with high spatial resolution. nih.govspringernature.comfrontiersin.org

General Considerations for Benzylisoquinoline Alkaloids:

This compound belongs to the broad class of benzylisoquinoline alkaloids (BIAs). plos.org The cellular transport and accumulation of BIAs can be complex, sometimes involving specific transporter proteins. plos.org In plants, the biosynthesis and storage of these alkaloids are known to be compartmentalized, involving different cell types and organelles. researchgate.net For instance, some BIAs are synthesized in one cell type and then transported to and stored in another, such as laticifers or idioblasts. researchgate.netnihonika.co.jp Studies on related alkaloids, such as some bis-benzylisoquinoline alkaloids, have shown them to accumulate in late endosomes and lysosomes. nih.gov

Without specific experimental data for this compound, any discussion of its cellular uptake and subcellular localization would be purely speculative. Further research, likely employing the methodologies described above, is required to elucidate the specific cellular behavior of this compound.

Assessment of in Vitro Biological Activities

Cytotoxicity and Antiproliferative Effects in Various Cell Lines

The potential of a compound to inhibit cell growth or cause cell death is a crucial aspect of its biological profile. researchgate.netnih.gov Cytotoxic drugs are known to interfere with cellular replication, making them particularly effective against rapidly dividing cells like cancer cells. researchgate.net

Dose-Dependent Response and IC50 Determination

Specific data on the dose-dependent cytotoxic response and the half-maximal inhibitory concentration (IC50) for (+)-Papaveroxinoline against various cell lines are not detailed in the currently available scientific literature. The IC50 value is a key parameter that quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. researchgate.netresearchgate.net For instance, studies on other alkaloids have determined their IC50 values against different cancer cell lines, such as the evaluation of parvifloron D on pancreatic and non-pancreatic cell lines. researchgate.net Similarly, research on other plant-derived compounds has established their IC50 values in various cancer cell lines, like the investigation of plant extracts on human colon adenocarcinoma cells. embrapa.br However, such specific values for this compound are not presently reported.

Mechanisms of Cytostatic or Cytotoxic Action in vitro

The precise mechanisms through which this compound may exert cytostatic (inhibiting cell growth) or cytotoxic (causing cell death) effects have not been elucidated in the available research. Generally, cytotoxic compounds can induce cell death through various mechanisms, including the disruption of the cell cycle, induction of apoptosis (programmed cell death), or necrosis. jcpjournal.org For example, some anticancer agents work by inhibiting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. jcpjournal.org Other compounds may exert their effects by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. conicet.gov.ar The ability of a compound to selectively target cancer cells over normal cells is a critical factor in its therapeutic potential. researchgate.netnih.govnews-medical.net Studies on other alkaloids, like berberine (B55584) and macranthine, have shown selective toxicity towards cancer cells, with high selectivity index (SI) values. researchgate.net The SI is a ratio of the IC50 for normal cells to the IC50 for cancer cells, with a higher value indicating greater selectivity. researchgate.netnih.gov Without specific studies on this compound, its mechanism of action and selectivity remain unknown.

Other Reported In Vitro Bioactivities (e.g., antioxidant, antimicrobial, anti-inflammatory potential)

While specific studies on the antioxidant, antimicrobial, and anti-inflammatory potential of isolated this compound are lacking, the general class of alkaloids and extracts from Papaver species are known to possess these properties.

Antioxidant Potential: The antioxidant capacity of a compound is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power). hu.edu.jokspbtjpb.orgnih.gove3s-conferences.orgjapsonline.com These assays measure the ability of a substance to neutralize free radicals. hu.edu.jo While data for this compound is not available, extracts from plants containing various phytochemicals have demonstrated significant antioxidant activity in these assays. hu.edu.jokspbtjpb.orge3s-conferences.org

Antimicrobial Potential: The antimicrobial activity of a compound is typically determined by its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. nih.govlitfl.comideagenqpulse.comeucast.org Alkaloids from Papaver species are known to have antimicrobial properties. researchgate.net However, specific MIC values for this compound against various bacterial and fungal strains have not been reported.

Anti-inflammatory Potential: In vitro anti-inflammatory activity can be assessed through various assays, such as the inhibition of protein denaturation, anti-proteinase activity, and inhibition of lipoxygenase. phytojournal.cominnovareacademics.innih.govbiomedpharmajournal.orgtjnpr.org These assays model different aspects of the inflammatory process. phytojournal.comnih.gov While some plant extracts have shown significant anti-inflammatory effects in these in vitro models, there is no specific information available for this compound. phytojournal.cominnovareacademics.innih.govbiomedpharmajournal.org

Selective Activity Profiles in Different In Vitro Models

Due to the absence of specific experimental data, a detailed profile of the selective activity of this compound in different in vitro models cannot be constructed. Determining the selective cytotoxicity against a panel of cancer cell lines versus normal cell lines is crucial for assessing the therapeutic potential of a compound. rsc.orgnih.govnih.gov Such studies would involve comparing the IC50 values across different cell types to establish a selectivity index. nih.govnih.gov For instance, a compound exhibiting high potency against a specific cancer cell line, like leukemia cells, while showing minimal effects on non-malignant cells, would be considered a promising candidate for further development. nih.gov

Advanced Analytical and Omics Methodologies in + Papaveroxinoline Research

High-Resolution Mass Spectrometry and NMR Spectroscopy for Structural Elucidation

The definitive identification of a novel or rare natural product like (+)-Papaveroxinoline hinges on the synergistic application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wiley.comfrontiersin.org High-resolution mass spectrometry (HRMS) is the primary tool for determining the precise molecular weight and, consequently, the elemental formula of the compound. For instance, a putative papaveroxinoline was identified during the analysis of high-noscapine Papaver somniferum varieties using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), which provided critical mass data. scispace.com

While HRMS provides the "what" (the formula), NMR spectroscopy provides the "how" (the structure). frontiersin.orgarxiv.org A full suite of NMR experiments is required for complete structural elucidation:

1D NMR (¹H and ¹³C): These experiments provide initial information about the number and types of protons and carbons in the molecule. frontiersin.org

2D NMR (COSY, HSQC, HMBC): These powerful techniques reveal the connectivity between atoms. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of functional groups. researchgate.net

The isolation of (-)-papaveroxinoline from Papaver pseudo-orientale in 1986 would have relied on these foundational spectroscopic techniques for its characterization. researchgate.net

Table 1: Putative Identification of Papaveroxinoline by UPLC-MS

Data sourced from a 2012 study on Papaver somniferum metabolites. scispace.com

Advanced Chromatographic Techniques (e.g., HPLC-MS) for Isolation and Quantification

Advanced chromatographic methods are indispensable for both the initial isolation of this compound from crude plant extracts and its subsequent quantification. frontiersin.orgmdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled directly with mass spectrometry (HPLC-MS or UPLC-MS), are the techniques of choice for analyzing the complex mixture of alkaloids present in Papaver species. mdpi.commeasurlabs.com

These hyphenated techniques offer several key advantages:

Separation: The chromatographic column separates individual alkaloids from a complex mixture based on their physicochemical properties. nih.gov

Identification: The mass spectrometer provides mass-to-charge ratio data for each separated compound, allowing for putative identification by comparing against databases or known standards. nih.gov

Quantification: HPLC-MS can be used for precise and reproducible quantitative analysis, allowing researchers to determine the concentration of specific alkaloids in different plant tissues or varieties. measurlabs.com

In a metabolomic study of various Papaver somniferum cultivars, UPLC-MS was used to profile the alkaloid content. This analysis revealed that putative papaveroxinoline was a specific and significant metabolite in the high-noscapine variety, demonstrating the power of this technique to quantify even minor alkaloids. scispace.com

Table 2: Relative Abundance of Putative Papaveroxinoline in P. somniferum Capsules

Data reflects abundance in a high-noscapine cultivar. scispace.com

Application of Omics Technologies:

Metabolomics enables the large-scale study of small molecules, or metabolites, within a biological system, providing a direct snapshot of its physiological state. nih.govnih.gov In the context of this compound, metabolomic profiling is a powerful tool for understanding its biosynthesis. nih.govmdpi.comhenryford.com By comparing the metabolite profiles of different Papaver species, cultivars, or tissues, researchers can identify correlations between the presence of this compound and other known alkaloids or precursors. frontiersin.org

For example, the discovery of putative papaveroxinoline in a high-noscapine poppy variety was the result of a broad, untargeted metabolomics analysis designed to find metabolites associated with the noscapine (B1679977) pathway. scispace.com This approach can highlight previously unknown intermediates or related branch pathways within the complex BIA metabolic network. frontiersin.org

While metabolomics identifies the chemical products, proteomics aims to identify the complete set of proteins in a biological system, including the enzymes that catalyze the biosynthesis of compounds like this compound. oup.comnih.gov The biosynthesis of BIAs involves numerous enzyme families, such as cytochromes P450, methyltransferases, and oxidoreductases. oup.com

A typical proteomics workflow in this context would involve:

Growing Papaver varieties that produce high and low levels of this compound.

Extracting proteins from relevant tissues (e.g., capsules, stems). researchgate.net

Using mass spectrometry-based techniques to identify and quantify the proteins present in each sample. nih.gov

Identifying enzymes that are significantly more abundant in the high-producing variety, making them candidates for involvement in the this compound biosynthetic pathway.

Although the specific enzymes for this compound are not yet characterized, proteomics has been instrumental in discovering the genes and enzymes for major alkaloids like morphine and noscapine, providing a clear roadmap for future discovery. nih.gov

Metabolomics for Comprehensive Metabolite Profiling in Biosynthesis

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a classic and powerful technique used to trace the flow of atoms through a metabolic pathway, providing definitive evidence of biosynthetic relationships. nih.govslideshare.netnih.gov This method involves feeding the plant a precursor molecule containing a stable isotope (e.g., ¹³C or ¹⁵N). ckisotopes.com

To elucidate the pathway to this compound, one could administer an isotopically labeled precursor, such as ¹³C-tyramine or ¹³C-(S)-reticuline, to P. somniferum seedlings. nih.gov After a period of growth, the plant's alkaloids would be extracted and analyzed by MS and NMR. Detecting the isotope label in the this compound molecule would confirm that it is derived from the administered precursor. This technique was famously used to revise the biosynthetic pathway of papaverine (B1678415), demonstrating that it proceeds via (S)-reticuline, a central intermediate in BIA metabolism. nih.gov Such studies would be essential to place this compound accurately within the well-established network of BIA biosynthesis.

Table 3: List of Compounds Mentioned

Future Perspectives and Emerging Research Directions

Elucidating Remaining Gaps in (+)-Papaveroxinoline Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids (BIAs) like this compound is a complex process involving numerous enzymatic steps. researchgate.net The pathway begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS). researchgate.netnih.gov This is the committed step for all BIA biosynthesis. nih.gov From the key intermediate (S)-reticuline, the pathway branches to produce a vast array of alkaloids. researchgate.net

While the general framework of BIA biosynthesis is established, specific details regarding the later steps leading to this compound remain to be fully elucidated. The conversion of (S)-reticuline to (S)-scoulerine is a critical branch point, and from there, the pathway diverges towards various alkaloids, including noscapine (B1679977) and sanguinarine (B192314). researchgate.net The biosynthesis of noscapine, a related phthalideisoquinoline alkaloid, involves several characterized enzymes, but the precise enzymatic transformations that lead to the specific structural features of this compound are not entirely clear. researchgate.net

Future research will likely focus on identifying and characterizing the specific enzymes—such as oxidases, methyltransferases, and hydroxylases—responsible for the conversion of upstream intermediates into this compound. Techniques like virus-induced gene silencing (VIGS) and comparative transcriptomics and metabolomics in Papaver species with varying alkaloid profiles will be instrumental in pinpointing these elusive enzymes. researchgate.netscispace.com Filling these knowledge gaps will not only complete our understanding of this intricate biosynthetic network but could also open avenues for metabolic engineering to enhance the production of this and other valuable alkaloids.

Deeper Molecular and Cellular Mechanistic Characterization in vitro

Understanding the molecular and cellular mechanisms of action of this compound is crucial for defining its biological role. In vitro model systems are invaluable tools for dissecting these mechanisms without the complexities of a whole organism. elifesciences.orgnih.gov Such systems allow for the controlled investigation of a compound's effects on specific cell types and molecular targets. elifesciences.org

For this compound, future in vitro research will likely focus on several key areas:

Receptor Binding and Enzyme Inhibition: Identifying the specific cellular receptors, ion channels, or enzymes that this compound interacts with is a primary objective. Techniques such as radioligand binding assays, enzyme kinetics studies, and affinity chromatography can be employed. Given its structural similarity to other BIAs, it may target components of the central nervous system or have antimicrobial or cytotoxic activities. researchgate.netmdpi.com

Cellular Signaling Pathways: Once a molecular target is identified, the downstream effects on cellular signaling pathways can be investigated. This could involve studying changes in second messenger concentrations, protein phosphorylation cascades, and gene expression patterns in response to this compound treatment.

Dose-Response Relationships: Establishing a clear dose-response relationship is fundamental to understanding the potency and efficacy of the compound. nih.gov This involves exposing cultured cells to a range of concentrations and measuring specific biological endpoints.

These in vitro studies will provide a detailed picture of how this compound functions at the molecular and cellular levels, laying the groundwork for more complex biological investigations.

Development of Novel Synthetic Routes to Complex this compound Analogues

The total synthesis of natural products is a cornerstone of organic chemistry, enabling access to complex molecules and their analogues for further study. wikipedia.orgscripps.edu The development of novel synthetic routes to this compound analogues is a key area of future research. researchgate.netnaturalproducts.net The ability to synthesize a variety of analogues allows for the systematic exploration of structure-activity relationships (SAR), which is essential for optimizing biological activity and other properties. mdpi.com

Future synthetic efforts will likely focus on:

Stereoselective Synthesis: Controlling the stereochemistry of the molecule is critical, as different stereoisomers can have vastly different biological activities. google.com Future synthetic methods will aim for high levels of stereocontrol to produce enantiomerically pure this compound and its analogues.

Chemo-enzymatic Synthesis: The integration of enzymatic transformations into chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful approach to creating complex molecules. beilstein-journals.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which can be difficult to achieve with traditional chemical methods. beilstein-journals.org

The development of robust synthetic methodologies will not only provide a sustainable supply of this compound for research but will also enable the creation of a library of novel analogues with potentially enhanced or new biological activities.

Integration of Artificial Intelligence and Machine Learning in SAR/QSAR Predictions

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) modeling, which correlates the chemical structure of compounds with their biological activities, is a prime area for the application of these technologies. researchgate.netecetoc.org

For this compound and its analogues, AI and ML can be leveraged in several ways:

Predictive QSAR Models: By training ML algorithms on datasets of known benzylisoquinoline alkaloids and their biological activities, predictive QSAR models can be developed. nih.gov These models can then be used to predict the activity of novel, unsynthesized this compound analogues, helping to prioritize which compounds to synthesize and test.

De Novo Design: AI can be used for the de novo design of new molecules. Generative models can be trained on the structural features of known active compounds and then used to propose entirely new structures that are likely to have the desired biological activity.

ADMET Prediction: AI and ML models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. ecetoc.org This allows for the early identification of molecules with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources.

The integration of AI and ML into the research pipeline for this compound will accelerate the discovery of new analogues with improved properties and provide deeper insights into the structural requirements for biological activity.

Exploration of this compound in Advanced Biological Systems Modeling (excluding human clinical data)

While in vitro studies provide valuable mechanistic information, it is essential to evaluate the effects of this compound in more complex biological systems. Advanced biological models, excluding human clinical trials, offer a bridge between cellular assays and whole-organism responses.

Future research in this area will likely involve:

Animal Models: The use of non-human animal models is crucial for understanding the physiological effects of a compound. nih.govnih.gov Depending on the in vitro findings, models for neurological disorders, cancer, or infectious diseases could be employed to assess the efficacy of this compound.

Organoid and 3D Cell Culture Models: Organoids and other three-dimensional cell culture systems are becoming increasingly sophisticated and can more accurately mimic the structure and function of human tissues and organs than traditional 2D cell cultures. These models can be used to study the effects of this compound in a more physiologically relevant context.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: PK/PD modeling integrates data on the concentration of a drug in the body over time with its pharmacological effect. This allows for a more quantitative understanding of the relationship between dose, exposure, and response, which is critical for optimizing dosing regimens in preclinical studies. nih.gov

By exploring the activity of this compound in these advanced biological systems, researchers can gain a more comprehensive understanding of its potential therapeutic applications and lay the foundation for any future clinical development.

Q & A

Q. What experimental methodologies are recommended for the initial characterization of (+)-Papaveroxinoline?

To characterize this compound, researchers should prioritize spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY, HSQC) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Chromatographic methods (e.g., HPLC with chiral columns) can verify enantiomeric purity. For crystalline samples, X-ray crystallography provides definitive stereochemical confirmation. Ensure reproducibility by documenting solvent systems, instrument calibration protocols, and reference standards used .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Systematic optimization involves varying reaction parameters (temperature, solvent polarity, catalyst loading) and monitoring outcomes via TLC or HPLC. Design a fractional factorial experiment to identify critical factors. Purification steps (e.g., column chromatography with gradient elution) should be validated using spiked samples to assess recovery rates. Report yields as mass-based percentages and compare against established protocols, citing deviations .

Q. What are the key considerations for designing in vitro assays to study this compound’s bioactivity?

Define the biological target (e.g., enzyme inhibition, receptor binding) and select appropriate assay formats (fluorometric, colorimetric). Include positive and negative controls to validate assay robustness. Dose-response curves should span 3–5 logarithmic units, with IC₅₀/EC₅₀ calculations using nonlinear regression models. Address solubility issues by testing co-solvents (DMSO, ethanol) at nontoxic concentrations (<0.1% v/v) .

Advanced Research Questions

Q. How can structural modifications of this compound be systematically explored to enhance target selectivity?

Employ a structure-activity relationship (SAR) approach by synthesizing analogs with targeted substitutions (e.g., hydroxylation, methylation). Use molecular docking simulations to predict binding affinities and prioritize candidates. Validate predictions via competitive binding assays and compare results with computational models. Document synthetic routes, stereochemical outcomes, and purity thresholds for each analog .

Q. What strategies are effective for resolving contradictory data in this compound’s mechanism of action studies?

Conduct a scoping review to identify methodological inconsistencies across studies (e.g., cell lines, assay conditions). Replicate conflicting experiments under standardized protocols, including blinded data analysis. Apply statistical tests (e.g., ANOVA with post-hoc correction) to quantify variability. Transparently report limitations, such as batch-to-batch compound variability or off-target effects .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Follow the PICO framework:

- Population : Rodent models (specify strain, age, sex).

- Intervention : Dose ranges based on in vitro IC₅₀ values (e.g., 1–50 mg/kg).

- Comparison : Vehicle control and positive control (e.g., a known pharmacokinetic standard).

- Outcome : Plasma half-life (t₁/₂), bioavailability (AUC), and toxicity markers (ALT/AST levels). Use LC-MS/MS for plasma concentration analysis and histopathology for organ-specific toxicity. Adhere to ARRIVE guidelines for ethical reporting .

Q. What advanced techniques are critical for differentiating this compound from its enantiomers or structural analogs?

Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is essential. Confirm enantiomeric identity using circular dichroism (CD) spectroscopy. For analogs, employ tandem MS/MS fragmentation patterns to distinguish substituent positions. Cross-validate results with synthetic standards and computational NMR shift predictions .

Q. How can computational models (e.g., QSAR, MD simulations) enhance the study of this compound’s interactions?

Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. For molecular dynamics (MD) simulations, select force fields (e.g., CHARMM) compatible with alkaloid systems. Validate models against experimental binding data and calculate root-mean-square deviation (RMSD) to assess conformational stability. Share simulation parameters (temperature, solvation box size) for reproducibility .

Methodological Frameworks

Q. What systematic review protocols are suitable for synthesizing evidence on this compound’s pharmacological potential?